molecular formula C7H7NOS2 B12521997 2-Pyridinecarbodithioic acid, methyl ester, 1-oxide CAS No. 711603-39-3

2-Pyridinecarbodithioic acid, methyl ester, 1-oxide

Cat. No.: B12521997
CAS No.: 711603-39-3
M. Wt: 185.3 g/mol
InChI Key: HTANGDIWTDXSMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyridinecarbodithioic acid, methyl ester, 1-oxide is an organic compound with a unique structure that includes a pyridine ring, a carbodithioic acid group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarbodithioic acid, methyl ester, 1-oxide typically involves the reaction of pyridinecarbodithioic acid with methanol in the presence of an oxidizing agent. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarbodithioic acid, methyl ester, 1-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

2-Pyridinecarbodithioic acid, methyl ester, 1-oxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Pyridinecarbodithioic acid, methyl ester, 1-oxide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinecarboxylic acid, methyl ester: Similar structure but lacks the carbodithioic acid group.

    Picolinic acid, methyl ester: Another related compound with a similar pyridine ring structure.

Uniqueness

2-Pyridinecarbodithioic acid, methyl ester, 1-oxide is unique due to the presence of the carbodithioic acid group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

711603-39-3

Molecular Formula

C7H7NOS2

Molecular Weight

185.3 g/mol

IUPAC Name

methyl 1-oxidopyridin-1-ium-2-carbodithioate

InChI

InChI=1S/C7H7NOS2/c1-11-7(10)6-4-2-3-5-8(6)9/h2-5H,1H3

InChI Key

HTANGDIWTDXSMQ-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)C1=CC=CC=[N+]1[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.